4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol
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Overview
Description
4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol is a complex organic compound that features a phenol group substituted with a chloro group, a nitro group, and a pyrazolyl group that is further substituted with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the tetrahydropyran ring: This step involves the protection of a hydroxyl group as a tetrahydropyranyl ether, which can be achieved using dihydropyran in the presence of an acid catalyst.
Formation of the phenol derivative: The final step involves the coupling of the substituted pyrazole with a chlorinated phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or sodium dithionite.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of phenolic compounds with biological macromolecules.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the nitro and chloro groups can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]phenol: A similar compound with a different position of the tetrahydropyran ring.
4-chloro-2-[3-amino-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol: A reduced form with an amino group instead of a nitro group.
4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]phenol: A positional isomer with the nitro group at a different position on the pyrazole ring.
Uniqueness
The unique combination of functional groups in 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol imparts specific chemical and physical properties that can be exploited in various applications. The presence of the tetrahydropyran ring provides steric hindrance and influences the compound’s solubility and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
1235407-57-4 |
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Molecular Formula |
C14H14ClN3O4 |
Molecular Weight |
323.73 g/mol |
IUPAC Name |
4-chloro-2-[3-nitro-1-(oxan-2-yl)pyrazol-4-yl]phenol |
InChI |
InChI=1S/C14H14ClN3O4/c15-9-4-5-12(19)10(7-9)11-8-17(16-14(11)18(20)21)13-3-1-2-6-22-13/h4-5,7-8,13,19H,1-3,6H2 |
InChI Key |
QLFJEGZCUOMBAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)[N+](=O)[O-])C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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